5-HEXEN-1-YL ISOTHIOCYANATE

Beschreibung

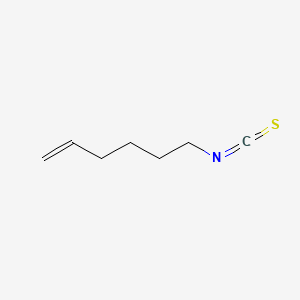

Structure

3D Structure

Eigenschaften

CAS-Nummer |

49776-81-0 |

|---|---|

Molekularformel |

C7H11NS |

Molekulargewicht |

141.24 g/mol |

IUPAC-Name |

6-isothiocyanatohex-1-ene |

InChI |

InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2 |

InChI-Schlüssel |

WRFHVMFZOJHYGN-UHFFFAOYSA-N |

SMILES |

C=CCCCCN=C=S |

Kanonische SMILES |

C=CCCCCN=C=S |

Dichte |

0.955-0.965 (20°) |

Andere CAS-Nummern |

49776-81-0 |

Physikalische Beschreibung |

Colourless to pale yellow liquid; Pungent irritating aroma |

Löslichkeit |

Very slightly soluble in water; freely soluble in ether Soluble (in ethanol) |

Synonyme |

1-hexene, 6-isothiocyanato- 5-HeITC 5-hexenyl isothiocyanate 6-isothiocyanato-1-hexene |

Herkunft des Produkts |

United States |

Natural Occurrence, Distribution, and Biosynthesis of 5 Hexen 1 Yl Isothiocyanate

Plant-Based Sources and Phyto-Occurrence of 5-HEXEN-1-YL ISOTHIOCYANATE

The presence and concentration of 5-hexen-1-yl isothiocyanate are not uniform across the plant kingdom, being primarily localized within specific species of the Brassicaceae family. Its occurrence is a direct result of the hydrolysis of its specific glucosinolate precursor.

5-Hexen-1-yl isothiocyanate is most notably identified as a minor but consistent flavor component in wasabi (Eutrema japonicum, also known as Japanese horseradish). purewasabi.co.nzpurewasabi.co.nzresearchgate.netmdpi.com While the dominant isothiocyanate in wasabi is allyl isothiocyanate, 5-hexen-1-yl isothiocyanate is one of several secondary ω-alkenyl isothiocyanates that contribute to its complex flavor profile, particularly what is described as its fresh, 'green' notes. purewasabi.co.nzpurewasabi.co.nz It has been identified in various parts of the wasabi plant, including the rhizomes, roots, petioles, and leaves. mdpi.comtandfonline.com

The compound has also been detected in horseradish (Armoracia rusticana), another pungent Brassicaceae species, though typically at lower concentrations than in wasabi. purewasabi.co.nzpurewasabi.co.nzsrce.hr

Conversely, extensive analysis of the volatile compounds in rocket salad (Eruca sativa) has not identified 5-hexen-1-yl isothiocyanate as a significant component. The characteristic flavor of rocket is primarily attributed to other isothiocyanates, such as 4-methylthiobutyl isothiocyanate and 5-methylthiopentyl isothiocyanate.

The concentration of 5-hexen-1-yl isothiocyanate varies significantly not only between different species but also between different tissues and cultivars of the same plant. Research comparing New Zealand-grown wasabi and horseradish found a notable difference in the concentration of this compound in the rhizomes. purewasabi.co.nzpurewasabi.co.nz

Table 1: Comparative Concentration of 5-Hexen-1-yl Isothiocyanate

A comparison of the mean concentration of 5-hexen-1-yl isothiocyanate found in the rhizomes of Eutrema japonicum and Armoracia rusticana.

| Plant Species | Common Name | Concentration (mg/kg fresh weight) |

|---|---|---|

| Eutrema japonicum | Wasabi | 7.06 ± 0.09 |

| Armoracia rusticana | Horseradish | 2.64 ± 0.15 |

Data sourced from Sultana & Savage (2008). purewasabi.co.nzpurewasabi.co.nz

Within the wasabi plant itself, the distribution of isothiocyanates is not uniform. The total isothiocyanate content, and by extension its individual components, is significantly higher in the skin and cortex tissue compared to the inner vascular and pith tissues. researchgate.net Furthermore, concentrations are highest in the distal (growing end) portion of the rhizome and decrease proximally. researchgate.net Studies have also shown that the leaves and petioles contain isothiocyanates, contributing to their pungency, although the highest concentrations of their glucosinolate precursors are typically found in the young leaves and roots. purewasabi.co.nznih.gov The total content of major isothiocyanates has been observed to be significantly higher in cultivated wasabi varieties compared to their wild counterparts, suggesting that cultivation and selective breeding have an impact on the chemical profile. nih.gov

Table 2: Relative Distribution of Isothiocyanate Precursors (Glucosinolates) in Eutrema japonicum

Comparison of total glucosinolate (GSL) content in various organs of the wasabi plant, indicating the potential for isothiocyanate formation.

| Plant Organ | Total GSL Content (µmol/g) |

|---|---|

| Young Leaves | 97.89 |

| Roots | 91.17 |

| Young Petioles | 54.14 |

| Mature Petioles | 44.79 |

| Mature Leaves | 38.36 |

Data sourced from Yoo et al. (2024). nih.gov

Glucosinolate-Myrosinase System: Precursors and Enzymatic Hydrolysis

The biosynthesis of 5-hexen-1-yl isothiocyanate is a classic example of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," which functions as a chemical defense mechanism in Brassicaceae plants. purewasabi.co.nznih.gov

Isothiocyanates are not stored directly in plant tissues. They are produced from the enzymatic hydrolysis of precursor molecules called glucosinolates. The specific precursor for 5-hexen-1-yl isothiocyanate is 5-hexenyl glucosinolate . researchgate.net This aliphatic glucosinolate is biosynthesized in the plant from the amino acid methionine, which undergoes a series of chain elongation and modification steps to form the characteristic 5-hexenyl side chain.

In intact plant cells, 5-hexenyl glucosinolate is physically separated from the enzyme myrosinase (a thioglucosidase). purewasabi.co.nzmdpi.com When the plant tissue is damaged—for example, by an herbivore chewing or by grating the wasabi rhizome to make a paste—the cellular compartments are ruptured. nih.gov This allows myrosinase to come into contact with the glucosinolate.

The enzyme rapidly hydrolyzes the glucose moiety from the 5-hexenyl glucosinolate, producing an unstable intermediate (an aglycone). In the absence of specific protein cofactors and at a neutral pH, this intermediate spontaneously undergoes a Lossen-like rearrangement to form 5-hexen-1-yl isothiocyanate, which is responsible for the pungent sensation. nih.govmdpi.com The activity of myrosinase is pH and temperature-dependent, with studies on related species showing optimal activity under acidic conditions (pH 4.0) and at elevated temperatures (65°C), while being inactivated at temperatures above 90°C. srce.hr

The final yield of 5-hexen-1-yl isothiocyanate is heavily influenced by a range of environmental and processing factors that affect both the initial concentration of its glucosinolate precursor and the efficiency of the enzymatic conversion.

Environmental Factors:

Cultivation Method and Location: The environment where the plant is grown has a profound impact. Wasabi grown in flooded gravel beds (water-grown) can produce significantly higher yields of isothiocyanates compared to soil-grown plants of a similar size. researchgate.net Likewise, the producing area can have a greater effect on the chemical composition of wasabi than the specific cultivar. nih.gov

Light Conditions: For wasabi grown in controlled environments, light is a critical factor. Cultivation under higher light intensities (e.g., 140 µmol m⁻² s⁻¹) and specific LED light spectra (combinations of red and blue light) has been shown to significantly enhance the accumulation of glucosinolates. bohrium.commdpi.comresearchgate.net

Seasonal Variation: The biochemical composition of the plant is not static throughout the year. The content of major isothiocyanates in cultivated wasabi has been observed to be significantly lower in the spring compared to other seasons, indicating a response to environmental cues like temperature and photoperiod. nih.gov

Processing and Storage Factors:

Tissue Disruption: The formation of 5-hexen-1-yl isothiocyanate is initiated by the mechanical disruption of the plant tissue, which is the most critical processing step. purewasabi.co.nz

Storage Temperature: The stability of the resulting isothiocyanates is highly dependent on temperature. A study on wasabi rhizomes showed that the yield of six isothiocyanates, including 5-hexenyl isothiocyanate, remained stable for up to 8 weeks when stored frozen at -10°C or below. researchgate.net However, significant losses occurred when the rhizomes were stored at refrigerated temperatures (4°C) or were subjected to freeze-thaw cycles. Defrosting previously frozen rhizomes led to a 99.7% loss of the major isothiocyanate after 16 days at 4°C, as enzymatic activity and volatilization degrade the compounds. researchgate.net

Extraction Methods: In commercial or laboratory settings, the method used to extract the compounds is crucial. For instance, the efficiency of supercritical CO2 extraction is dependent on parameters like pressure, temperature, and the moisture content of the plant material. mdpi.com

Related Biosynthetic Pathways Contributing to the 5-HEXEN-1-YL ISOTHIOCYANATE Metabolome

The metabolome of a plant that produces 5-hexen-1-yl isothiocyanate is complex, containing a variety of related compounds derived from parallel and interconnected biosynthetic pathways. The synthesis of glucosinolates, the precursors to isothiocyanates, is a primary example of these related pathways.

Glucosinolates are broadly categorized into three main groups based on their precursor amino acid:

Aliphatic Glucosinolates: Derived from alanine, leucine, isoleucine, valine, or most commonly, methionine. nih.gov Glucoiberverin, the precursor to 5-hexen-1-yl isothiocyanate, belongs to this group and is derived from methionine following a series of chain-elongation steps. frontiersin.org

Aromatic Glucosinolates: Derived from phenylalanine or tyrosine. nih.gov

Indolic Glucosinolates: Derived from tryptophan. nih.gov

Plants in the Brassicaceae family typically produce a mixture of these glucosinolate types, each synthesized via a distinct but related pathway that shares a common set of enzymes for the formation of the core glucosinolate structure. nih.gov For instance, studies of Brassica oleracea subspecies have identified numerous co-occurring glucosinolates alongside glucoiberverin. These include other aliphatic glucosinolates like gluconapin (B99918) and sinigrin, as well as indolic glucosinolates such as glucobrassicin (B1234704) and methoxyglucobrassicin, and the aromatic glucosinolate gluconasturtiin. nih.govmdpi.commdpi.com The regulation of these pathways is controlled by a network of transcription factors; for example, MYB28 is primarily associated with the biosynthesis of aliphatic glucosinolates, while MYB34 and MYB51 regulate the production of indolic glucosinolates. mdpi.comnih.gov

Furthermore, the hydrolysis of a single glucosinolate precursor does not always lead to a single product. The presence of specific proteins, known as specifier proteins, can alter the outcome of the myrosinase-catalyzed reaction. frontiersin.org This leads to a diverse array of breakdown products within the same plant tissue:

Isothiocyanates: The default product in many cases.

Nitriles: Formation is favored in the presence of Nitrile-Specifier Proteins (NSPs). frontiersin.org

Thiocyanates: Formation is directed by a Thiocyanate-Forming Protein (TFP). frontiersin.org

Therefore, the metabolome related to 5-hexen-1-yl isothiocyanate includes not only other isothiocyanates derived from different glucosinolate precursors but also other classes of compounds like nitriles and thiocyanates that originate from the same or related precursors. This metabolic diversity is a key feature of the chemical defense system in cruciferous plants. frontiersin.org

Synthetic Approaches to 5 Hexen 1 Yl Isothiocyanate and Its Analogues

Established Methodologies for Isothiocyanate Synthesis

Traditional methods for synthesizing isothiocyanates have laid the groundwork for modern advancements. These techniques primarily involve the transformation of primary amines into the isothiocyanate functionality through multi-step processes.

Decomposition of Dithiocarbamate (B8719985) Salts

A cornerstone of isothiocyanate synthesis is the decomposition of dithiocarbamate salts. nih.gov This two-step approach is widely used due to its reliability and applicability to a broad range of substrates. beilstein-journals.org The general process involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. chemrxiv.orgnih.gov This salt is then treated with a desulfurylating agent to induce elimination, yielding the final isothiocyanate product. chemrxiv.org

A variety of reagents have been developed to promote this decomposition. Early methods often employed harsh reagents like phosgene (B1210022) or phosphorus oxychloride. acs.org However, contemporary approaches favor milder and more efficient promoters. Tosyl chloride (TsCl) has been demonstrated as an effective reagent for mediating the decomposition of dithiocarbamate salts generated in situ. acs.orgorganic-chemistry.org This method is notable for its mild conditions, often proceeding at room temperature and completing within 30 minutes for many substrates, affording both alkyl and aryl isothiocyanates in high yields. nih.govorganic-chemistry.org Other successful desulfurylating agents include hydrogen peroxide, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), and various metal salts such as those of cobalt(II) and copper(II). nih.govorganic-chemistry.org

| Desulfurylating Reagent | Typical Reaction Conditions | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl; often at room temperature. | Broad; effective for alkyl and aryl amines. | Mild conditions, in situ generation, high yields (75-97%). | nih.govacs.org |

| Propane Phosphonic Acid Anhydride (T3P®) | Two-step, one-pot reaction with primary amines or their salts and CS₂. | Good for various primary amines. | Efficient desulfuration, good yields. | organic-chemistry.org |

| Cyanuric Trinitrate (TCT) | Aqueous K₂CO₃, CS₂, then TCT at 0 °C. | Wide range of primary alkyl and arylamines. | Facile, general, one-pot process under aqueous conditions. | beilstein-journals.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) | Decomposition of isolated dithiocarbamate salt. | Suitable for non-chiral isothiocyanates and diisothiocyanates. | Considered one of the best overall methods for non-chiral synthesis. | nih.gov |

| Iodine (I₂) / Tetrabutylammonium (B224687) Iodide (TBAI) | Reaction with CS₂ and TBAI. | Rapidly provides various isothiocyanates, including from electron-deficient anilines. | Utilizes commercially available and straightforward reagents. | chemrxiv.org |

Reactions from Primary Amines

The most direct precursors for synthesizing isothiocyanates, including 5-hexen-1-yl isothiocyanate, are primary amines. chemrxiv.org The structural diversity and commercial availability of primary amines make them ideal starting materials. chemrxiv.org While the classic reaction involves the use of the highly toxic thiophosgene, numerous alternative thiocarbonyl transfer reagents have been developed to circumvent this hazard. chemrxiv.orgnih.gov

One such alternative is the use of phenyl chlorothionoformate. This reagent reacts with primary amines in the presence of a base like solid sodium hydroxide (B78521) to yield isothiocyanates. organic-chemistry.orgsioc-journal.cn The reaction can be performed as a one-pot process, which is particularly effective for alkyl and electron-rich aryl amines, or as a two-step procedure that offers greater versatility for a wider range of amines, including electron-deficient ones. organic-chemistry.orgsioc-journal.cn Another approach involves generating thiocarbonyl fluoride (B91410) in situ from reagents like TMSCF₃ (Ruppert-Prakash reagent) or AgSCF₃/KBr, which then reacts with primary amines to give the corresponding isothiocyanates under mild conditions. chemrxiv.orgorganic-chemistry.org These methods are advantageous as they avoid the use of carbon disulfide. chemrxiv.org

Emerging Synthetic Strategies for 5-HEXEN-1-YL ISOTHIOCYANATE and Structural Variants

Recent research has focused on developing more streamlined, efficient, and specialized synthetic routes to isothiocyanates. These emerging strategies address the limitations of classical methods, offering one-step processes, applicability in continuous manufacturing, and control over stereochemistry.

One-Step Isothiocyanate Synthesis

The development of one-step or "one-pot" synthetic protocols represents a significant advance in efficiency. beilstein-journals.org These methods combine the formation of the intermediate and its subsequent conversion into the final product in a single reaction vessel, saving time and resources. A notable example is the one-pot synthesis of isothiocyanates from primary amines using cyanuric trinitrate as the desulfurylating agent in an aqueous medium. beilstein-journals.orgnih.gov This method is not only economical but also suitable for larger-scale production. beilstein-journals.org Similarly, the reaction of amines with phenyl chlorothionoformate can be conducted as a one-pot process for certain substrates. sioc-journal.cn These streamlined approaches are increasingly favored for their practicality and improved environmental profile. beilstein-journals.org

Flow Chemistry Applications in Isothiocyanate Production

Flow chemistry has emerged as a powerful tool for the synthesis of reactive compounds like isothiocyanates. nih.gov Performing reactions in a continuous flow system offers precise control over parameters such as temperature and residence time, enhancing safety and scalability. thieme-connect.com Isothiocyanates, known for their susceptibility to nucleophilic attack, are ideal candidates for flow synthesis as they can be generated and used immediately in a subsequent reaction step. nih.govworktribe.com

One reported flow-based method involves the conversion of chloroximes, which are readily prepared, into isothiocyanates. nih.govworktribe.com This process can utilize a cartridge containing immobilized reagents to facilitate the transformation and simplify purification. worktribe.com Another advanced application of flow chemistry is the generation of isothiocyanate-substituted aryllithium reagents. thieme-connect.com This technique allows for the formation of these highly reactive intermediates at low temperatures with very short residence times, preventing decomposition and enabling subsequent reactions with various electrophiles to produce complex functionalized molecules in high yields. thieme-connect.com

| Starting Material | Key Reagents/Setup | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Chloroximes | Flow reactor with immobilized reagents (e.g., thiourea (B124793) species). | 1,3-dipolar cycloaddition followed by rearrangement. | Rapid access to isothiocyanates, avoids complex purification, mild conditions. | nih.govworktribe.com |

| Iodophenyl isothiocyanates | Flow reactor with T-shaped mixers; organolithium reagents. | Halogen-lithium exchange. | Generates unstable NCS-substituted aryllithiums; enables integrated multi-step synthesis. | thieme-connect.comthieme-connect.com |

Stereoselective Synthesis of Chiral Isothiocyanates

The synthesis of chiral isothiocyanates is of great interest for applications in medicinal chemistry and asymmetric synthesis. Achieving stereoselectivity requires specialized methods that can control the three-dimensional arrangement of atoms in the molecule. One effective strategy is the tandem Staudinger/aza-Wittig reaction, which has been identified as a superior method for producing chiral isothiocyanates. nih.gov

Another approach involves the use of chiral auxiliaries. For instance, enantiopure sulfinamides, such as tert-butanesulfinamide, are widely used in the asymmetric synthesis of chiral amines. acs.orgnih.gov These chiral amines can then serve as precursors for the corresponding chiral isothiocyanates. Furthermore, stereoselective reactions can be performed on molecules already containing an isothiocyanate group. An example is the free radical cyclization of a substituted but-3-enyl isothiocyanate, which was used in the stereoselective synthesis of a kainic acid precursor. nih.gov These methods are crucial for accessing enantiomerically pure isothiocyanate-containing compounds for pharmacological studies and as chiral building blocks. acs.org

Precursor Chemical Synthesis Relevant to 5-HEXEN-1-YL ISOTHIOCYANATE (e.g., 5-Hexen-1-ol)

The synthesis of 5-hexen-1-yl isothiocyanate relies on the availability of suitable precursors, with 5-hexen-1-ol (B1630360) being a key starting material. chemicalbook.com 5-Hexen-1-ol, also known as hex-5-en-1-ol, is a valuable intermediate in organic and medicinal chemistry. guidechem.comgoogle.com Its bifunctional nature, containing both a hydroxyl group and a terminal alkene, allows for a variety of chemical transformations. smolecule.com This section details the synthetic approaches to 5-hexen-1-ol.

Several synthetic routes for 5-hexen-1-ol have been developed, starting from different materials. google.com One common method involves the reaction of 6-bromo-1-hexene (B1265582) with potassium acetate (B1210297), followed by hydrolysis. guidechem.comgoogle.com This two-step process is noted for its relatively simple and mild reaction conditions. guidechem.com Other reported methods include the reduction of 5-hexenoic acid or its esters and the hydrogenation of 5-hexyne-1-alcohol. google.com

A detailed, high-yield method starts from 6-bromo-1-hexene. guidechem.comgoogle.com The process involves heating 6-bromo-1-hexene with potassium acetate in acetonitrile (B52724), using a phase-transfer catalyst such as tetrabutylammonium bromide. guidechem.com This reaction produces 5-hexenyl acetate, which is then hydrolyzed using a base like sodium hydroxide or potassium hydroxide in a methanol (B129727) solution to yield the final product, 5-hexen-1-ol. guidechem.com This method has been reported to produce the target compound with high purity and yield. guidechem.com

The resulting 5-hexen-1-ol serves as a versatile building block. thermofisher.comfishersci.se For instance, it can undergo cyclization to form tetrahydropyran (B127337) derivatives through phenylselenoetherification or be converted to 6-bromo-hex-1-ene by reacting with phosphorus tribromide. thermofisher.comfishersci.se These subsequent transformations highlight its importance as a precursor for more complex molecules, including the pathway to 5-hexen-1-yl isothiocyanate.

Research Findings on 5-Hexen-1-ol Synthesis

Detailed experimental procedures for the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene have been documented. guidechem.comgoogle.com The process can be summarized in two main stages: acetate formation and saponification.

Stage 1: Synthesis of 5-Hexenyl Acetate In a typical procedure, 6-bromo-1-hexene is dissolved in acetonitrile along with a catalyst, such as tetrabutylammonium bromide or tetrabutylammonium chloride. guidechem.com Potassium acetate is added to the mixture, which is then heated to reflux (approximately 82°C) for about two hours. guidechem.com After the reaction is complete, the mixture is cooled and concentrated. The resulting residue is worked up by adding water and extracting with an organic solvent like methyl tert-butyl ether. guidechem.com The combined organic phases are then dried and concentrated to yield 5-hexenyl acetate. guidechem.com

Stage 2: Saponification to 5-Hexen-1-ol The crude 5-hexenyl acetate is dissolved in methanol. guidechem.com An aqueous solution of a strong base, such as 15% sodium hydroxide or potassium hydroxide, is added, and the mixture is stirred at room temperature for two hours. guidechem.com After the reaction, the methanol is removed under reduced pressure. The remaining mixture separates into an organic and an aqueous layer. The aqueous layer is extracted with a solvent like dichloromethane (B109758), and the combined organic phases are concentrated and dried to give the final product, 5-hexen-1-ol. chemicalbook.comguidechem.com This procedure has been reported to achieve a yield of 82.4% with a purity of 99.7%. guidechem.com

The table below summarizes various synthetic routes to 5-hexen-1-ol.

| Starting Material | Key Reagents | Product | Reference |

| 6-Bromo-1-hexene | 1. Potassium acetate, Tetrabutylammonium bromide, Acetonitrile2. Sodium hydroxide, Methanol | 5-Hexen-1-ol | guidechem.comgoogle.com |

| 5-Hexenoic acid or Methyl 5-hexenoate | Reducing agent | 5-Hexen-1-ol | google.com |

| 5-Hexyne-1-alcohol | Hydrogenation catalyst | 5-Hexen-1-ol | google.com |

| 2-(Indolylmethyl)tetrahydropyran | Not specified | 5-Hexen-1-ol | google.com |

| 1,6-Hexanediol | Not specified | 5-Hexen-1-ol | google.com |

Chemical Reactivity and Derivatization Pathways of 5 Hexen 1 Yl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to attack by nucleophiles, leading to the formation of a range of derivatives.

Formation of Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary or secondary amines is a well-established and straightforward method for the synthesis of thiourea derivatives. scholaris.ca This reaction proceeds via the nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group. The process is generally efficient and can be carried out under mild conditions, often at room temperature, to produce high yields of the corresponding thioureas. scholaris.ca The versatility of this reaction allows for the creation of a diverse library of substituted thioureas by varying the amine component. scholaris.ca

For instance, the reaction of an isothiocyanate with an amine in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) readily affords the thiourea product. scholaris.ca While the reaction is considered simple, its efficiency and the structural diversity it offers make it a valuable transformation in organic synthesis. scholaris.ca

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines This table is for illustrative purposes and shows the general reaction scheme.

| Isothiocyanate | Amine | Product (Thiourea Derivative) |

| 5-Hexen-1-yl Isothiocyanate | R-NH₂ | 1-(5-Hexen-1-yl)-3-R-thiourea |

| 5-Hexen-1-yl Isothiocyanate | R₂NH | 1-(5-Hexen-1-yl)-3,3-di-R-thiourea |

Reactions with Amines to Yield Guanidines

Guanidines can be synthesized from isothiocyanates through a multi-step process that typically involves the initial formation of a thiourea derivative. This thiourea intermediate is then activated to facilitate reaction with another amine to form the guanidine (B92328). lookchemmall.com

One common method involves the activation of the thiourea with a desulfurizing agent, such as a mercury (II) salt or a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which promotes the elimination of sulfur and the formation of a carbodiimide intermediate. scholaris.canih.gov This intermediate is then readily attacked by a primary or secondary amine to yield the desired guanidine.

A 'one-flask' synthesis has been developed where isothiocyanates react with sodium bis(trimethylsilyl)amide, which acts as a desulfurizing agent, to generate a cyanamide (B42294) anion. researchgate.net Subsequent addition of an amine in the presence of a catalytic amount of aluminum chloride (AlCl₃) smoothly converts the cyanamide to the corresponding guanidine in good yields. researchgate.net This method is applicable to both aliphatic and aromatic isothiocyanates. researchgate.net An electrochemical approach has also been described for the one-pot synthesis of guanidines from isothiocyanates and amines in an aqueous medium using sodium iodide as both an electrolyte and mediator. rsc.org

Table 2: General Pathway for Guanidine Synthesis from 5-Hexen-1-yl Isothiocyanate This table illustrates a generalized reaction pathway.

| Step | Reactants | Intermediate/Product | General Description |

| 1 | 5-Hexen-1-yl Isothiocyanate + Primary/Secondary Amine (R¹R²NH) | 1-(5-Hexen-1-yl)-3-(R¹)-3-(R²)-thiourea | Formation of a substituted thiourea. |

| 2 | Substituted Thiourea + Activating Agent (e.g., EDCI) | Carbodiimide Intermediate | Activation of the thiourea. |

| 3 | Carbodiimide Intermediate + Primary/Secondary Amine (R³R⁴NH) | Substituted Guanidine | Formation of the final guanidine product. |

Cycloaddition Reactions Involving 5-HEXEN-1-YL ISOTHIOCYANATE

The terminal double bond in 5-hexen-1-yl isothiocyanate can participate in cycloaddition reactions. While specific examples involving 5-hexen-1-yl isothiocyanate are not extensively documented in the provided search results, the reactivity of similar 1,5-dienes provides insights into potential transformations. For instance, tandem radical cyclization reactions of dienoates tethered to vinyl iodides or alkynes can produce [4+1] and [4+2] annulated products. acs.org

The isothiocyanate group itself can also undergo cycloaddition. For example, acylketenes generated by thermolysis can react with phenyl isothiocyanate in a cycloaddition reaction to form adducts. scribd.com

A cobalt-catalyzed radical cyclization and cross-coupling cascade has been reported for alkyl halides tethered to unconjugated alkenes, which proceeds via a 5-hexen-1-yl radical intermediate that undergoes a rapid 5-exo-trig cyclization. sigmaaldrich.com This suggests that the hexenyl moiety of 5-hexen-1-yl isothiocyanate could potentially undergo similar intramolecular cyclizations under radical conditions.

Isothiocyanate Conjugate Formation with Macromolecules (e.g., Proteins) and its Chemical Basis

Isothiocyanates are well-known for their ability to form covalent bonds with macromolecules, particularly proteins. The chemical basis for this conjugation is the nucleophilic attack of primary amine groups present on the protein surface on the electrophilic carbon atom of the isothiocyanate group. thermofisher.com These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com

The reaction between the isothiocyanate group and an amine results in the formation of a stable thiourea linkage. sigmaaldrich.combiotium.com This reaction is typically carried out in a slightly alkaline buffer (pH 9) to ensure that the amine groups of the protein are deprotonated and thus more nucleophilic. sigmaaldrich.com

A common example of this application is the use of fluorescein (B123965) isothiocyanate (FITC) to label proteins for fluorescence microscopy and other bioanalytical techniques. sigmaaldrich.combiotium.com The isothiocyanate group of FITC reacts with the primary amines on the protein, covalently attaching the fluorescent dye. sigmaaldrich.com The same principle applies to 5-hexen-1-yl isothiocyanate, allowing it to be conjugated to proteins and other biomolecules containing primary amines.

Table 3: Reaction of 5-Hexen-1-yl Isothiocyanate with a Protein

| Reactant 1 | Reactant 2 | Linkage Formed | Product |

| 5-Hexen-1-yl Isothiocyanate | Protein (with accessible primary amine groups) | Thiourea bond | Protein-5-hexen-1-yl isothiocyanate conjugate |

Regio- and Stereochemical Considerations in 5-HEXEN-1-YL ISOTHIOCYANATE Transformations

The presence of two reactive sites in 5-hexen-1-yl isothiocyanate, the isothiocyanate group and the terminal alkene, raises questions of regioselectivity and stereoselectivity in its reactions.

In nucleophilic addition reactions at the isothiocyanate group, the attack occurs specifically at the central carbon atom.

For reactions involving the alkene, such as the radical cyclization mentioned earlier, the regioselectivity is often governed by factors like Baldwin's rules, which predict the relative favorability of different ring-closing pathways. acs.org In the case of the 5-hexen-1-yl radical, a 5-exo-trig cyclization is favored, leading to the formation of a five-membered ring. sigmaaldrich.com The stereochemical outcome of such cyclizations can be influenced by the substrate structure and reaction conditions. acs.org

In the context of cycloaddition reactions, the stereoselectivity is a critical aspect. For example, in Diels-Alder reactions, the stereochemistry of the dienophile and diene dictates the stereochemistry of the resulting cycloadduct. mangaldaicollege.org While specific studies on the stereodivergent catalysis of 5-hexen-1-yl isothiocyanate are not available in the provided results, the principles of stereodivergent synthesis using metal complexes or organocatalysts could potentially be applied to control the stereochemical outcome of its reactions. ua.es

Mechanistic Biochemical and Biological Activities of 5 Hexen 1 Yl Isothiocyanate

Molecular Interactions and Cellular Targets of 5-HEXEN-1-YL ISOTHIOCYANATE

The biological activities of 5-hexen-1-yl isothiocyanate, like other isothiocyanates (ITCs), are rooted in its chemical reactivity, particularly the electrophilic nature of the -N=C=S group. This functional group readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to a cascade of downstream cellular events.

Enzyme Modulation and Inhibition

Isothiocyanates are recognized for their ability to modulate the activity of key enzyme systems involved in the metabolism of both endogenous and exogenous compounds. This modulation is a critical aspect of their biological effects.

Glutathione S-transferases (GSTs): Isothiocyanates can induce phase II detoxification enzymes, including Glutathione S-transferases (GSTs). windows.netwaocp.org Phase II enzymes are crucial for carcinogen metabolism by catalyzing conjugation reactions that facilitate the biotransformation and excretion of xenobiotics. windows.net The induction of these enzymes is often mediated by the activation of the Nrf2-ARE pathway. nih.gov While specific studies on 5-hexen-1-yl isothiocyanate are limited, the general mechanism for ITCs involves reacting with sulfhydryl groups on Keap1, which leads to the release and nuclear translocation of the transcription factor Nrf2. oregonstate.edu Nrf2 then binds to the antioxidant response element (ARE), promoting the transcription of various cytoprotective genes, including GSTs. nih.gov

Cytochrome P450 (CYP) isoforms: Isothiocyanates also modulate phase I biotransformation enzymes, particularly the cytochrome P450 (CYP) family. oregonstate.edu These enzymes are typically involved in the metabolic activation of pro-carcinogens. waocp.org Research on various aliphatic and aromatic ITCs has demonstrated their ability to inhibit certain CYP isoforms. For instance, many ITCs have been shown to downregulate the expression and activity of CYP3A2 in rat hepatocytes. nih.govoregonstate.edu The inhibition of these phase I enzymes can prevent the conversion of harmless compounds into potent carcinogens, thus blocking the initiation of carcinogenesis. nih.gov The effect of ITCs on CYP enzymes can be complex, with some studies showing induction of certain isoforms like CYP1A1 and CYP1A2 by aromatic ITCs, while aliphatic ITCs tend to decrease their transcription. nih.gov

Table 1: Enzyme Modulation by Isothiocyanates

| Enzyme Family | General Effect of Isothiocyanates | Specific Examples of Modulated Enzymes | Mechanism of Action |

|---|---|---|---|

| Glutathione S-transferases (GSTs) | Induction windows.netwaocp.org | GSTM1, GSTT1, GSTP1 waocp.org | Activation of the Nrf2-ARE pathway nih.gov |

| Cytochrome P450 (CYP) | Inhibition/Modulation oregonstate.edu | CYP3A2, CYP1A1, CYP1A2 nih.gov | Transcriptional repression or alteration nih.gov |

Protein Thiocarbamoylation and its Downstream Effects

The primary mechanism through which isothiocyanates exert their cellular effects is by covalently modifying proteins, a process known as thiocarbamoylation. The electrophilic isothiocyanate group (-N=C=S) readily reacts with the nucleophilic thiol groups (-SH) of cysteine residues in proteins. This post-translational modification can alter the protein's structure, function, and interactions with other molecules.

This covalent binding can lead to the inactivation of enzymes or the modulation of regulatory proteins. For example, the interaction of ITCs with tubulin can disrupt microtubule dynamics, which is crucial for cell division and structure. The modification of key signaling proteins can trigger various downstream pathways, ultimately influencing cellular processes like proliferation, apoptosis, and inflammation.

Activation of Signal Transduction Pathways

Isothiocyanates are known to activate several critical signal transduction pathways that regulate cellular responses to stress and other stimuli.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are central to regulating cell proliferation, differentiation, and survival. nih.gov Some isothiocyanates have been shown to suppress the MAPK pathways, which can inhibit cell metastasis. thegoodscentscompany.com The activation or inhibition of the ERK pathway by ITCs can be cell-type and context-dependent, leading to diverse biological outcomes. nih.govmdpi.com

JNK1 Pathway: The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling cascade, is primarily activated by stress stimuli and plays a role in apoptosis and inflammation. nih.gov Studies have shown that certain compounds can activate the JNK1 pathway, potentially through the phosphorylation of upstream kinases like MEKK1. nih.gov Activation of the JNK pathway can lead to the phosphorylation of transcription factors like c-Jun, which in turn regulates the expression of genes involved in programmed cell death. nih.govnih.gov

Induction of Apoptosis Mechanisms

A significant biological activity of many isothiocyanates is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This is a key mechanism underlying their potential chemopreventive effects.

Caspase-8 Pathway: The apoptotic process is executed by a family of proteases called caspases. The caspase-8 pathway is a major initiator caspase pathway, often triggered by external death signals. While direct evidence for 5-hexen-1-yl isothiocyanate is not available, other isothiocyanates are known to induce apoptosis through caspase activation. mdpi.com The activation of caspase-8 can initiate a caspase cascade, leading to the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov In some contexts, caspase-8 can also mediate the processing and activation of caspase-1, linking apoptosis to inflammatory responses. nih.gov

Table 2: Signaling Pathways and Apoptosis Mechanisms Affected by Isothiocyanates

| Pathway/Mechanism | Key Molecules Involved | General Effect of Isothiocyanates | Reference |

|---|---|---|---|

| MAPK/ERK Pathway | ERK1/2, MAPKK, MAPKKK | Modulation (Inhibition/Activation) | nih.govmdpi.com |

| JNK1 Pathway | JNK1, MEKK1, c-Jun | Activation | nih.govnih.gov |

| Apoptosis | Caspase-8, Caspase-3 | Induction | mdpi.comnih.gov |

Role in Plant Chemical Defense and Ecological Interactions

Herbivore Deterrence Mechanisms

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for defense against herbivores and pathogens. Isothiocyanates, derived from the hydrolysis of glucosinolates, are a key component of the chemical defense system in plants of the Brassicaceae family. researchgate.net

When plant tissue is damaged by a feeding herbivore, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their conversion into various biologically active compounds, including isothiocyanates. researchgate.net These compounds are often volatile and possess a pungent or bitter taste, which can deter herbivores from further feeding. oup.com The release of these volatile isothiocyanates can act as a direct defense by repelling the herbivore. oup.comhebmu.edu.cn

Interplay with Plant Volatile Organic Compound (VOC) Profiles

Research has shown that the VOC profiles of Brassicaceae vegetables can be used to distinguish between different species, with isothiocyanates being key differentiating compounds. nih.gov For instance, studies have identified 5-hexen-1-yl isothiocyanate as part of the volatile profile in rocket (Eruca sativa). The emission of this compound occurs alongside a variety of other VOCs, including other isothiocyanates, alcohols, esters, and aldehydes. researchgate.net The specific blend of these compounds is critical for the plant's defense signaling. oup.comresearchgate.net When a plant is damaged, it rapidly releases a plume of VOCs, and the composition of this plume can change over time, creating a dynamic signaling system. researchgate.net

The interplay of 5-hexen-1-yl isothiocyanate with other VOCs is not merely additive. The specific ratio and combination of volatiles create a synergistic chemical language. For example, the presence of certain green leaf volatiles, which are fatty acid derivatives released upon mechanical damage, can influence the response of insects to isothiocyanates. oup.com This complex interaction underscores the importance of considering the entire VOC profile rather than individual compounds when studying plant-insect communication.

Table 1: Selected Volatile Organic Compounds Identified in Brassicaceae Species

| Compound Class | Specific Compound | Plant Species Example |

|---|---|---|

| Isothiocyanates | 5-hexen-1-yl isothiocyanate | Rocket (Eruca sativa) |

| 4-Methylthiobutyl isothiocyanate | Rocket (Eruca sativa) | |

| Allyl isothiocyanate | Wasabi (Wasabia japonica) | |

| Benzyl (B1604629) isothiocyanate | Horseradish (Armoracia rusticana) | |

| Green Leaf Volatiles | cis-3-Hexen-1-ol | Rocket (Eruca sativa) |

| (Z)-3-Hexenyl acetate (B1210297) | Arabidopsis thaliana | |

| Terpenes | (E)-β-Ocimene | Curly Kale |

| α-Zingiberene | Curly Kale |

This table is generated based on data from multiple sources. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Antimicrobial Properties of 5-HEXEN-1-YL ISOTHIOCYANATE and Related Compounds (mechanistic focus)

Isothiocyanates (ITCs), the class of compounds to which 5-hexen-1-yl isothiocyanate belongs, are well-documented for their antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov The antimicrobial action of ITCs is multifaceted and is largely attributed to the electrophilic nature of the -N=C=S group. This functional group can readily react with nucleophilic groups in various cellular components, leading to microbial cell damage and death.

The primary mechanism of antimicrobial activity for ITCs involves the disruption of cell membrane integrity. nih.gov Studies on related isothiocyanates, such as allyl isothiocyanate (AITC) and phenylethyl isothiocyanate (PEITC), have demonstrated that these compounds can cause leakage of cellular metabolites by altering membrane permeability. nih.gov This effect is similar to that of polymyxin (B74138) B, an antibiotic known to target cell membranes. The disruption of the cell membrane leads to a loss of essential ions and macromolecules, ultimately resulting in cell lysis. nih.gov

Another key mechanism is the inhibition of essential enzymes. The isothiocyanate group can covalently bind to the sulfhydryl groups of amino acids, particularly cysteine, in proteins. This binding can alter the protein's three-dimensional structure and inactivate enzymes that are crucial for cellular respiration, metabolism, and redox balance. nih.gov This indiscriminate targeting of proteins contributes to the broad-spectrum antimicrobial activity of ITCs.

The chemical structure of the isothiocyanate, including the nature of the R-group attached to the -N=C=S functional group, plays a significant role in its antimicrobial efficacy. For instance, aromatic isothiocyanates like benzyl isothiocyanate (BITC) and PEITC have been shown to exhibit strong antimicrobial activity, which is thought to be related to their ability to penetrate the bacterial cell membrane. nih.govjmb.or.kr Aliphatic isothiocyanates, such as 5-hexen-1-yl isothiocyanate, also possess antimicrobial properties, though their potency can vary depending on the chain length and presence of other functional groups. jmb.or.kr For example, a shorter chain length in some aliphatic ITCs has been correlated with higher antimicrobial potential. jmb.or.kr

Furthermore, some isothiocyanates have been found to interfere with bacterial communication systems, a process known as quorum sensing. By inhibiting quorum sensing, these compounds can prevent the formation of biofilms, which are communities of bacteria that are more resistant to antimicrobial agents. nih.gov

Table 2: Mechanistic Aspects of Antimicrobial Activity of Isothiocyanates

| Mechanism | Description | Related Isothiocyanate Example |

|---|---|---|

| Cell Membrane Disruption | Alters membrane permeability, causing leakage of cellular contents. | Allyl isothiocyanate (AITC) |

| Enzyme Inhibition | Covalently binds to sulfhydryl groups in proteins, inactivating essential enzymes. | General mechanism for most ITCs |

| Quorum Sensing Inhibition | Interferes with bacterial cell-to-cell communication, preventing biofilm formation. | Sulforaphane (SFN) |

This table is generated based on data from multiple sources. nih.govnih.gov

Advanced Analytical Methodologies for 5 Hexen 1 Yl Isothiocyanate Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of 5-hexen-1-yl isothiocyanate, providing the necessary separation from other volatile and non-volatile compounds present in the sample. The choice between gas and liquid chromatography is largely dependent on the target analyte's properties—specifically, its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-TOF-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like 5-hexen-1-yl isothiocyanate. mdpi.com This method offers high separation efficiency and sensitivity. mdpi.com In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.

The use of a Time-of-Flight (TOF) mass spectrometer (GC-TOF-MS) offers even greater sensitivity and faster acquisition speeds compared to traditional quadrupole mass spectrometers. unife.it For the analysis of volatile compounds, including isothiocyanates, a common setup involves a capillary column such as a DB-5MS or HP-5MS. mdpi.comnih.gov The oven temperature program is crucial for achieving good separation and is typically started at a low temperature (e.g., 40°C) and gradually increased. mdpi.comnih.gov

Table 1: Example GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | mdpi.com |

| Carrier Gas | Helium at 3 mL/min | mdpi.com |

| Oven Program | 40°C (2 min), then 4°C/min to 250°C | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Range | m/z 35-500 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Glucosinolate and ITC Analysis

While GC-MS is ideal for volatile isothiocyanates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing their non-volatile precursors, the glucosinolates. mdpi.com LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometric detection. mdpi.com This technique allows for the direct analysis of intact glucosinolates, often without the need for the derivatization steps required for GC analysis. acs.org

Recent advancements have led to the development of LC-MS/MS methods for the simultaneous qualitative and quantitative analysis of both intact glucosinolates and isothiocyanates in a single run. acs.orgwur.nl This is particularly advantageous for studying the enzymatic conversion of glucosinolates to isothiocyanates. wur.nl These methods often employ reversed-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile (B52724), often with the addition of formic acid to improve ionization. mdpi.comnih.gov For the analysis of isothiocyanates by LC-MS, a derivatization step with a compound like N-acetyl-L-cysteine (NAC) is sometimes used to enhance their ionization and detection. acs.orgwur.nl

Table 2: Example LC-MS/MS Parameters for Glucosinolate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Column Temperature | 35°C | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Sample Preparation and Extraction Protocols for 5-HEXEN-1-YL ISOTHIOCYANATE Analysis

The choice of sample preparation and extraction method is critical for the accurate analysis of 5-hexen-1-yl isothiocyanate and can significantly influence the resulting metabolite profile. unife.it The goal is to efficiently extract the target analyte from the sample matrix while minimizing degradation and the co-extraction of interfering compounds.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely used technique for extracting volatile organic compounds (VOCs) from a sample's headspace. unife.itsigmaaldrich.com It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample headspace, where the VOCs adsorb to the fiber. unife.it The fiber is then transferred to the GC inlet for thermal desorption and analysis. mdpi-res.com

The choice of fiber coating is crucial for the selective extraction of target analytes. For the analysis of a broad range of VOCs, including isothiocyanates, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed. mdpi.com SPME is particularly useful for analyzing the aroma profiles of plants and food products. acs.org

Thermal Desorption (TD) Techniques

Thermal Desorption (TD) is another technique for pre-concentrating volatile compounds prior to GC analysis. chemalys.se In this method, VOCs are trapped on a sorbent material packed in a tube. unife.it The tube is then heated in a thermal desorber, and the released analytes are transferred to the GC column. unife.it TD is a robust method that can be automated, allowing for high sample throughput. chemalys.se It is often used in conjunction with dynamic headspace sampling, where a stream of inert gas purges the volatiles from the sample onto the sorbent tube.

Influence of Sample Treatment on Metabolite Profiles

The way a sample is treated prior to extraction can have a profound impact on the resulting metabolite profile. unife.it For instance, in the analysis of plant tissues, the degree of damage can significantly alter the VOC profile. unife.it Wounding the plant tissue can bring enzymes like myrosinase into contact with glucosinolates, leading to the production of isothiocyanates that may not be present in intact tissues. unife.it

Furthermore, the extraction conditions themselves, such as temperature and time, can influence the types and quantities of compounds detected. nih.gov For example, higher extraction temperatures can lead to the detection of more volatile compounds. nih.gov Therefore, it is essential to carefully control and report sample treatment and extraction parameters to ensure the reproducibility and comparability of results.

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

The definitive structural elucidation of volatile compounds such as 5-HEXEN-1-YL ISOTHIOCYANATE requires advanced analytical methodologies that go beyond simple identification. Spectroscopic techniques are paramount in providing detailed information about the molecule's atomic composition, connectivity, and functional groups. The combination of mass spectrometry and nuclear magnetic resonance spectroscopy, often complemented by infrared spectroscopy, offers a powerful toolkit for the comprehensive characterization of this and related isothiocyanates.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isothiocyanates, particularly when coupled with a chromatographic separation method like Gas Chromatography (GC-MS). This hyphenated technique is ideal for separating volatile compounds from a complex mixture before they are introduced into the mass spectrometer for detection and identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): In a typical GC-MS analysis, the sample is injected into the GC system, where compounds are separated based on their boiling points and affinity for the stationary phase of the capillary column. mdpi.com For instance, a common setup might involve an Agilent 7890A gas chromatography system coupled to an Agilent 5975C mass selective detector, using a capillary column like an HP-5MS. mdpi.com The separated 5-HEXEN-1-YL ISOTHIOCYANATE then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern are detected, providing a molecular fingerprint that aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental formula, High-Resolution Mass Spectrometry is employed. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., a Thermo Scientific Q Exactive mass spectrometer) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). metabolomexchange.orgresearchgate.net This allows for the calculation of an exact molecular formula (C₇H₁₁NS for 5-HEXEN-1-YL ISOTHIOCYANATE), which is critical for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

Below is a table representing plausible mass spectral data for 5-HEXEN-1-YL ISOTHIOCYANATE based on its structure.

| Property | Value/Description | Reference |

| Molecular Formula | C₇H₁₁NS | nih.gov |

| Molecular Weight | 141.24 g/mol | nih.gov |

| Exact Mass | 141.06122 Da | nih.gov |

| Plausible EI-MS Fragmentation (m/z) | ||

| 141 | [M]⁺, Molecular ion | |

| 99 | [M - C₂H₄N]⁺, Loss of vinyl and nitrogen species | |

| 83 | [M - NCS]⁺, Loss of isothiocyanate group | |

| 72 | [CH₂NCS]⁺ fragment | |

| 55 | [C₄H₇]⁺, Butenyl fragment | |

| 41 | [C₃H₅]⁺, Allyl cation |

This table is illustrative of expected fragmentation patterns and includes data from public chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms within the molecule. ¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the structural analysis of organic compounds. rsc.org

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-HEXEN-1-YL ISOTHIOCYANATE, ¹H NMR would clearly show signals for the terminal vinyl protons (CH ₂=CH -), the methylene (B1212753) protons adjacent to the double bond and the isothiocyanate group, and the other methylene protons in the alkyl chain.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The spectrum would feature distinct signals for the two sp² hybridized carbons of the double bond, the four sp³ hybridized carbons of the alkyl chain, and the unique carbon of the isothiocyanate (-N=C =S) functional group, which appears at a characteristic downfield shift. rsc.org

The following table details the expected chemical shifts for 5-HEXEN-1-YL ISOTHIOCYANATE.

| Position | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| 1 (CH₂) | ~5.0 (m) | ~115.0 |

| 2 (CH) | ~5.8 (m) | ~138.0 |

| 3 (CH₂) | ~2.1 (q) | ~33.0 |

| 4 (CH₂) | ~1.5 (p) | ~25.0 |

| 5 (CH₂) | ~1.8 (p) | ~30.0 |

| 6 (CH₂) | ~3.5 (t) | ~45.0 |

| 7 (N=C=S) | - | ~130.0 |

This table is illustrative, presenting expected chemical shift (δ) values based on standard NMR principles and data for similar structures. Multiplicity is abbreviated as m (multiplet), q (quartet), p (pentet), and t (triplet).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The isothiocyanate group (-N=C=S) has a very strong and characteristic antisymmetric stretching absorption band in the IR spectrum. researchgate.net For 5-HEXEN-1-YL ISOTHIOCYANATE, this would appear as a prominent peak in the range of 2050-2150 cm⁻¹. Additional key peaks would confirm the presence of the vinyl group (C=C stretch around 1640 cm⁻¹ and C-H stretches >3000 cm⁻¹) and aliphatic C-H bonds (stretches just below 3000 cm⁻¹).

Future Directions in 5 Hexen 1 Yl Isothiocyanate Research

Exploration of Undiscovered Biosynthetic Pathways and Genetic Regulation

5-Hexen-1-yl isothiocyanate is produced in plants from its precursor, gluconapin (B99918), a type of glucosinolate. The biosynthesis of glucosinolates is a complex, multi-step process involving chain elongation of a precursor amino acid (in this case, methionine), formation of the core glucosinolate structure, and subsequent side-chain modifications. oup.com While the general pathway is understood, the specific enzymes and regulatory networks controlling the production of gluconapin are not fully elucidated.

Future research should focus on:

Gene Discovery: Identifying and characterizing the specific genes, particularly those for methylthioalkylmalate synthase (MAM) and cytochrome P450 enzymes, that are responsible for the precise side chain elongation and modification leading to gluconapin.

Transcriptional Regulation: Investigating the undiscovered transcription factors beyond the known MYB and bHLH families that specifically regulate the expression of gluconapin biosynthetic genes. nih.govresearchgate.netkrishiscience.co.in Studies have shown that transcription factors like MYB28, MYB29, and MYB76 are central to the regulation of aliphatic glucosinolates. krishiscience.co.in Future work could explore how these and other regulators are coordinated to control gluconapin levels in different tissues and in response to environmental stimuli.

Epigenetic Control: Delving into the epigenetic mechanisms, such as DNA methylation and histone modification, that may influence the expression of genes in the gluconapin pathway. oup.comkrishiscience.co.in Understanding this layer of regulation could explain the variability in 5-hexen-1-yl isothiocyanate production among different plant varieties and in response to stress.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional chemical synthesis of isothiocyanates often relies on hazardous reagents like thiophosgene or carbon disulfide, which pose significant environmental and safety concerns. rsc.orgchemrxiv.orgmdpi.com The development of green and sustainable synthetic methods is a critical goal for future chemical research.

Future efforts in synthesizing 5-hexen-1-yl isothiocyanate should prioritize:

Catalytic Systems: Optimizing catalytic methods that avoid stoichiometric toxic reagents. One promising route is the amine-catalyzed sulfurization of the corresponding 5-hexen-1-yl isocyanide using elemental sulfur. rsc.orgbohrium.com This approach can be performed in greener solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating. rsc.org

Aqueous Synthesis: Expanding on methods that utilize water as a solvent. For instance, the synthesis from 5-hexen-1-amine and carbon disulfide can be made more sustainable by using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in an aqueous medium. rsc.org

Microwave-Assisted Synthesis: Investigating microwave-assisted protocols to accelerate reaction times and improve energy efficiency. The use of modern desulfurizing agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), has shown high yields in short reaction times for other isothiocyanates and could be adapted for 5-hexen-1-yl isothiocyanate. nih.gov

| Synthetic Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Amine-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst) | Avoids highly toxic reagents, uses benign solvents, high chemoselectivity. | rsc.orgbohrium.com |

| Na₂S₂O₈-Mediated Synthesis | Primary Amine, CS₂, Na₂S₂O₈ | Uses water as a solvent, good functional group tolerance, practical for large-scale preparation. | rsc.org |

| Microwave-Assisted DMT/NMM/TsO⁻ Method | Primary Amine, CS₂, DMT/NMM/TsO⁻ | Very rapid (minutes), high yields, efficient desulfurization. | nih.gov |

Deeper Elucidation of Complex Molecular Mechanisms in Biological Systems (non-human, non-clinical)

Isothiocyanates function as defense compounds in plants due to their toxicity to herbivores and pathogens. nih.govresearchgate.net The electrophilic carbon atom of the –N=C=S group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. frontiersin.org This reactivity is the basis of their biological activity.

Future research should aim to:

Identify Specific Molecular Targets: Move beyond the general understanding of glutathione depletion and identify the specific enzymes and regulatory proteins in insects, nematodes, fungi, and bacteria that are targeted by 5-hexen-1-yl isothiocyanate. This could reveal unique modes of action compared to more studied isothiocyanates like sulforaphane.

Analyze Signaling Pathway Modulation: Investigate how 5-hexen-1-yl isothiocyanate perturbs key signaling pathways in these non-human organisms. Studies on other isothiocyanates have shown interference with pathways like MAP kinase and NF-κB in various cell models. nih.govmdpi.com Elucidating the specific effects of 5-hexen-1-yl isothiocyanate on analogous pathways in plant pests and pathogens is a crucial next step.

Uncover Detoxification Mechanisms: Characterize the specific detoxification pathways used by herbivores to metabolize 5-hexen-1-yl isothiocyanate. While the mercapturic acid pathway (conjugation with glutathione) is a known general mechanism for isothiocyanate detoxification in insects, the specific glutathione S-transferases (GSTs) involved and their efficiency against 5-hexen-1-yl isothiocyanate remain to be discovered. nih.govnih.gov

Advanced Analytical Method Development for In Situ and Real-Time Monitoring

The accurate quantification of 5-hexen-1-yl isothiocyanate is challenging due to its volatility and reactivity. semanticscholar.org Current analytical methods typically involve extraction followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry. semanticscholar.orgnih.gov

Future advancements in analytical chemistry should focus on:

In Situ Detection: Developing methods to detect and quantify 5-hexen-1-yl isothiocyanate directly in plant tissues without destructive extraction. This could involve the design of specific fluorescent probes, biosensors, or the application of advanced imaging techniques like mass spectrometry imaging.

Real-Time Monitoring: Creating systems for real-time monitoring of its release from plants in response to stimuli. Techniques like headspace solid-phase microextraction (HS-SPME) coupled with rapid GC analysis can monitor volatile emissions over time and could be refined to provide higher temporal resolution of 5-hexen-1-yl isothiocyanate release during herbivory or pathogen attack. nih.govresearchgate.net

Improving Chromatographic Accuracy: Further optimizing HPLC methods to prevent on-column losses of isothiocyanates. The use of elevated column temperatures has been shown to reduce the precipitation of less water-soluble isothiocyanates and improve quantitative accuracy. researchgate.net Applying and validating this approach for 5-hexen-1-yl isothiocyanate is a necessary step.

| Approach | Technique | Objective | Reference |

|---|---|---|---|

| Current Standard | Solvent Extraction followed by GC-MS or HPLC-MS | Quantification in homogenized samples. | semanticscholar.orgnih.gov |

| Advanced Volatile Analysis | Headspace SPME-GC | Monitoring emission from living plants over time. | nih.govresearchgate.net |

| Future: In Situ | Mass Spectrometry Imaging, Biosensors | Mapping the distribution within plant tissues without extraction. | N/A |

| Future: Real-Time | High-Resolution Spectroscopic Probes | Monitoring rapid release dynamics during biotic interactions. | N/A |

Investigation of Environmental Fate and Degradation Pathways (non-human impact)

When plants containing glucosinolates are incorporated into soil, a practice known as biofumigation, 5-hexen-1-yl isothiocyanate is released into the environment. Understanding its subsequent fate is essential for assessing its ecological role. Isothiocyanates in soil are known to be relatively unstable, with their persistence influenced by volatilization, chemical reactions with nucleophiles, and microbial degradation. nih.gov

Future research in this area should include:

Degradation Product Identification: Systematically identifying the breakdown products of 5-hexen-1-yl isothiocyanate in different soil types and aquatic environments. The degradation of related compounds can yield nitriles or other products depending on soil conditions, and the specific pathways for 5-hexen-1-yl isothiocyanate are unknown. nih.gov

Microbial Degradation: Isolating and characterizing the specific soil microorganisms (bacteria and fungi) and the key enzymes responsible for the biodegradation of 5-hexen-1-yl isothiocyanate. This would provide insight into the biological attenuation process.

Kinetic Modeling: Developing kinetic models to predict the persistence and transport of 5-hexen-1-yl isothiocyanate in the environment under varying conditions of temperature, pH, soil moisture, and organic matter content. These models would be valuable for understanding its residence time and zone of influence in agricultural soils.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hexen-1-yl isothiocyanate, and how can purity be rigorously assessed?

- Methodology :

- Synthesis : Utilize thiocarbamide derivatives or nucleophilic substitution reactions with allylic halides, referencing protocols for phenyl isothiocyanate synthesis (e.g., thiocarbanilide with acetic anhydride or iodine) .

- Purity Assessment : Characterize via GC-MS for volatile components, NMR (¹H/¹³C) for structural confirmation, and HPLC with UV detection for quantification. Report retention times, integration ratios, and spectral assignments .

- Safety : Include handling precautions (e.g., fume hood use, PPE) based on isothiocyanate safety protocols .

Q. How does pH influence the stability of 5-hexen-1-yl isothiocyanate in aqueous solutions?

- Methodology :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures. Monitor degradation via UV-Vis spectroscopy (λ = 240–280 nm) and LC-MS for hydrolyzed byproducts (e.g., thioureas).

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare degradation rates across pH ranges and identify stability thresholds .

Q. What spectroscopic techniques are most effective for distinguishing 5-hexen-1-yl isothiocyanate from its structural analogs?

- Methodology :

- FT-IR : Confirm the -N=C=S functional group (stretching vibrations ~2050–2150 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to differentiate isotopic patterns and fragmentation pathways from aliphatic/aromatic isothiocyanates .

Advanced Research Questions

Q. How do steric and electronic effects modulate the reactivity of 5-hexen-1-yl isothiocyanate in [4+2] cycloaddition reactions?

- Methodology :

- Experimental : React with dienes (e.g., anthracene) under thermal or catalytic conditions. Isolate adducts and characterize via X-ray crystallography.

- Computational : Perform DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and transition states. Validate with experimental yields and stereoselectivity data .

Q. What computational models best predict the acute toxicity of 5-hexen-1-yl isothiocyanate in aquatic organisms?

- Methodology :

- QSAR Studies : Use tools like EPI Suite or TEST to model logP, bioaccumulation potential, and LC₅₀ values. Cross-validate with in vitro assays (e.g., Daphnia magna immobilization tests) .

- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., electrophilicity index) with toxicity endpoints .

Q. Can 5-hexen-1-yl isothiocyanate act as a selective inhibitor of microbial quorum sensing pathways?

- Methodology :

- Biological Assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive biofilms using crystal violet staining and confocal microscopy.

- Mechanistic Analysis : Perform RT-qPCR to quantify expression of lasI and rhlI genes. Compare with negative controls and known inhibitors (e.g., furanones) .

Data Presentation and Analysis Guidelines

- Tables : Include raw data (e.g., kinetic constants, spectral peaks) in appendices. In-text tables should highlight processed data (means ± SD, p-values) .

- Figures : Use line graphs for degradation kinetics and heatmaps for toxicity correlations. Label axes with SI units and error bars .

- Statistical Rigor : Specify tests (e.g., ANOVA, t-tests) and software (e.g., R, GraphPad). Address outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.